Boc-Ser(Ac)-OH
Overview
Description
Boc-Ser(Ac)-OH: is a compound used in peptide synthesis. It is a derivative of serine, an amino acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the hydroxyl group is acetylated. This compound is crucial in the field of peptide synthesis, as it allows for selective deprotection and modification of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Ser(Ac)-OH typically involves the protection of the amino group of serine with a tert-butyloxycarbonyl group and the acetylation of the hydroxyl group. The process begins with the reaction of serine with di-tert-butyl dicarbonate in the presence of a base, such as triethylamine, to form the Boc-protected serine. The hydroxyl group is then acetylated using acetic anhydride in the presence of a catalyst like pyridine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions: Boc-Ser(Ac)-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution: The acetyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid, oxalyl chloride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Deprotection: Serine with a free amino group.
Substitution: Serine derivatives with various functional groups replacing the acetyl group.
Scientific Research Applications
Chemistry: Boc-Ser(Ac)-OH is widely used in solid-phase peptide synthesis (SPPS) as a protected serine derivative. It allows for the selective deprotection and modification of peptides, facilitating the synthesis of complex peptide sequences .
Biology and Medicine: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It is also employed in the synthesis of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs and as a building block for the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action of Boc-Ser(Ac)-OH involves the selective protection and deprotection of functional groups in peptides. The Boc group protects the amino group from unwanted reactions during peptide synthesis. Upon completion of the synthesis, the Boc group is removed using strong acids, revealing the free amino group for further reactions . The acetyl group on the hydroxyl group can be selectively removed or substituted, allowing for further functionalization of the peptide .
Comparison with Similar Compounds
Fmoc-Ser(Ac)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for amino protection.
Cbz-Ser(Ac)-OH: Uses a carbobenzoxy (Cbz) group for amino protection.
Uniqueness: Boc-Ser(Ac)-OH is unique due to its acid-labile Boc group, which allows for selective deprotection under mild acidic conditions. This property makes it particularly useful in SPPS, where selective deprotection is crucial for the synthesis of complex peptides .
Properties
IUPAC Name |
(2S)-3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-6(12)16-5-7(8(13)14)11-9(15)17-10(2,3)4/h7H,5H2,1-4H3,(H,11,15)(H,13,14)/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVNTRAORYFMKK-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001228970 | |
Record name | O-Acetyl-N-[(1,1-dimethylethoxy)carbonyl]-L-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001228970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7801-80-1 | |
Record name | O-Acetyl-N-[(1,1-dimethylethoxy)carbonyl]-L-serine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7801-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Acetyl-N-[(1,1-dimethylethoxy)carbonyl]-L-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001228970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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